molecular formula C14H16ClFN2O2 B15116263 1-acetyl-N-(2-chloro-4-fluorophenyl)piperidine-4-carboxamide

1-acetyl-N-(2-chloro-4-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B15116263
M. Wt: 298.74 g/mol
InChI Key: LKWIRWAWIGIABK-UHFFFAOYSA-N
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Description

1-acetyl-N-(2-chloro-4-fluorophenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(2-chloro-4-fluorophenyl)piperidine-4-carboxamide typically involves the reaction of 2-chloro-4-fluoroaniline with piperidine-4-carboxylic acid, followed by acetylation. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(2-chloro-4-fluorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-acetyl-N-(2-chloro-4-fluorophenyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-chloro-4-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-acetyl-N-(2-chloro-4-fluorophenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C14H16ClFN2O2

Molecular Weight

298.74 g/mol

IUPAC Name

1-acetyl-N-(2-chloro-4-fluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C14H16ClFN2O2/c1-9(19)18-6-4-10(5-7-18)14(20)17-13-3-2-11(16)8-12(13)15/h2-3,8,10H,4-7H2,1H3,(H,17,20)

InChI Key

LKWIRWAWIGIABK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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